molecular formula C14H13NO B11890189 2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one

2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one

Cat. No.: B11890189
M. Wt: 211.26 g/mol
InChI Key: WWSTXGSNUDDQRB-UHFFFAOYSA-N
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Description

2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one is a heterocyclic compound that belongs to the class of isoindolones. This compound is characterized by its unique structure, which includes a fused benzene ring and a lactam moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of lithiated N-phenylnaphthalene-1-carboxamide with dimethylformamide (DMF) at low temperatures, followed by quenching with methanol . This method ensures the formation of the desired isoindolone structure with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoindolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoindolones, dihydroisoindolones, and oxoisoindolones, depending on the specific reaction and conditions employed.

Scientific Research Applications

2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one has found applications in several areas of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-benzo[e]isoindol-1-one: Lacks the ethyl group at the 2-position.

    2-Ethyl-1H-benzo[e]isoindol-1-one: Lacks the dihydro moiety.

    2,3-Dihydro-1H-benzo[d]imidazole: Contains an imidazole ring instead of an isoindolone structure.

Uniqueness

2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group and the dihydro moiety differentiates it from other similar compounds, potentially leading to unique applications and properties.

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2-ethyl-3H-benzo[g]isoindol-1-one

InChI

InChI=1S/C14H13NO/c1-2-15-9-11-8-7-10-5-3-4-6-12(10)13(11)14(15)16/h3-8H,2,9H2,1H3

InChI Key

WWSTXGSNUDDQRB-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=C(C1=O)C3=CC=CC=C3C=C2

Origin of Product

United States

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